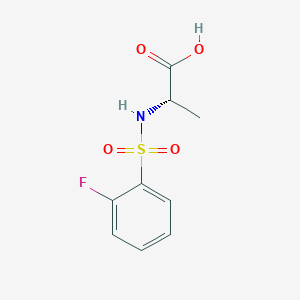

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid

描述

(2S)-2-(2-Fluorobenzenesulfonamido)propanoic acid is a chiral sulfonamide derivative characterized by a 2-fluorobenzenesulfonamide group attached to the α-carbon of a propanoic acid backbone. Its stereochemistry (S-configuration at the α-carbon) is critical for biological activity, as seen in analogous compounds like naproxen derivatives . Sulfonamides are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs due to their ability to mimic natural substrates or disrupt protein-protein interactions .

属性

IUPAC Name |

(2S)-2-[(2-fluorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWYRRHRYVLKKL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid typically involves the following steps:

Formation of the Fluorobenzene Sulfonamide Intermediate: This step involves the reaction of 2-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

Coupling with Propanoic Acid Derivative: The sulfonamide intermediate is then coupled with a propanoic acid derivative under suitable conditions to form the final product. This step may involve the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The fluorobenzene ring can interact with hydrophobic regions of proteins, affecting their activity. The propanoic acid moiety can participate in ionic interactions, further modulating the compound’s effects.

相似化合物的比较

Naproxen Derivatives and Impurities

Naproxen impurities, such as (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid (O-Demethylnaproxen) and (2S)-2-(5-Chloro-6-methoxy-naphthalen-2-yl)propanoic Acid, share the propanoic acid core but feature naphthalene rings instead of fluorobenzenesulfonamide groups . Key differences include:

- Bioactivity : Naproxen derivatives primarily target cyclooxygenase (COX) enzymes, while sulfonamides like the target compound may exhibit broader inhibition profiles (e.g., carbonic anhydrase) .

- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to hydroxyl or methoxy groups in naproxen impurities .

Naphthalene Sulfonamide Derivatives

2-(Naphthalene-2-Sulfonamido)-3-Phenylpropanoic Acid () differs in its naphthalene sulfonamide moiety and additional phenyl group. Structural comparisons reveal:

- Aromatic Interactions : The naphthalene system enables stronger π-π stacking in protein binding, whereas the fluorine in the target compound may favor dipole-dipole interactions.

- Stereochemical Complexity : The (S)-configuration at the α-carbon in both compounds ensures chiral specificity, but the bulkier naphthalene group may restrict conformational flexibility .

Fluorosulfonyl and Boron-Containing Analogs

- (S)-2-Amino-3-(3-((Fluorosulfonyl)Oxy)Phenyl)Propanoic Acid () contains a fluorosulfonyloxy group, which is more reactive than the sulfonamide in the target compound. This reactivity may limit its utility in drug design due to instability under physiological conditions.

- (2S)-2-Amino-3-[4-(Dihydroxyboranyl)-2-Fluorophenyl]Propanoic Acid () incorporates a boronic acid group, enabling covalent interactions with biomolecules (e.g., serine proteases). The fluorine at the ortho position synergizes with boron’s electrophilicity, highlighting how strategic substitution diversifies applications .

Acetylphenyl Sulfonamide Derivative

(2S)-2-{[(4-Acetylphenyl)Sulfonyl]Amino}Propanoic Acid () replaces fluorine with an acetyl group. Key distinctions include:

- Metabolism : Acetyl groups are prone to hydrolysis or acetylation, whereas fluorine resists metabolic modification .

Research Findings and Implications

- Stereoelectronic Effects: Fluorine’s electronegativity enhances the sulfonamide’s hydrogen-bond donor capacity, critical for binding to enzymes like carbonic anhydrase .

- Structural Rigidity : Bulkier substituents (e.g., naphthalene) improve binding specificity but may reduce solubility, as seen in crystallography studies .

- Synthetic Accessibility : Fluorinated sulfonamides require specialized reagents (e.g., AISF in ), whereas naphthalene derivatives are synthesized via classical sulfonation .

生物活性

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a sulfonamide compound with a unique structure that includes a fluorobenzenesulfonamide moiety attached to a propanoic acid backbone. This article delves into its biological activity, including antimicrobial properties, pharmacological applications, and potential therapeutic roles.

- Molecular Formula : C₉H₁₀FNO₄S

- Molecular Weight : Approximately 247.25 g/mol

The compound's structure allows for various interactions with biological targets, particularly due to the sulfonamide group, which is known for its ability to inhibit bacterial folate synthesis, a critical pathway in microbial growth.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- The sulfonamide structure suggests potential antibacterial effects by inhibiting bacterial folate synthesis, similar to other known sulfonamides.

- Preliminary studies show that the compound may have a broad spectrum of activity against various bacterial strains.

-

Pharmacokinetic Enhancements :

- The incorporation of the fluorine atom is believed to enhance lipophilicity and metabolic stability, potentially improving the compound's efficacy in therapeutic applications.

-

Therapeutic Applications :

- The compound shows promise in treating metabolic disorders such as propionic acidaemia by restoring enzyme activity through innovative drug delivery methods.

- Its potential as a scaffold for developing new pharmaceuticals targeting specific biological pathways has been highlighted in recent studies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Sulfanilamide | Contains an amine group instead of fluorine | Classic antibacterial agent |

| 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | Contains an amino group on the benzene ring | Enhanced antibacterial spectrum |

| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid | Has a longer carbon chain | Potential anti-inflammatory effects |

This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on the binding affinity of this compound to specific enzymes involved in folate metabolism. These studies are crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Example Study:

In one study, interaction assays demonstrated that this compound exhibited significant binding affinity to dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This interaction was characterized using kinetic assays, revealing a competitive inhibition mechanism with an IC50 value comparable to established sulfonamide antibiotics .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves coupling 2-fluorobenzenesulfonyl chloride with (S)-alanine derivatives under basic conditions (e.g., using triethylamine in anhydrous THF). Key intermediates include the sulfonamide-protected amino acid and its subsequent deprotection under acidic or basic conditions. Yield optimization often requires controlled temperature (0–5°C during sulfonylation) and inert atmospheres to prevent racemization .

Q. How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?

- Methodological Answer : Chiral purity is preserved using enantiomerically pure starting materials (e.g., (S)-alanine derivatives) and mild reaction conditions. Techniques like chiral HPLC or polarimetry are critical for verifying stereochemistry post-synthesis. Racemization risks increase at high temperatures (>40°C) or prolonged exposure to strong acids/bases .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

- Methodological Answer : High-resolution LC-MS/MS is preferred for structural confirmation, especially for detecting trace impurities (e.g., des-fluoro byproducts). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F-NMR) is essential for verifying the fluorobenzenesulfonamido group and stereochemistry. Purity assessment requires reversed-phase HPLC with UV detection at 210–260 nm .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Fluorinated sulfonamides like this compound often target enzymes in inflammatory pathways (e.g., cyclooxygenase-2 or carbonic anhydrases) due to their ability to mimic endogenous substrates. Fluorine atoms enhance binding affinity by forming electrostatic interactions with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from variations in cell permeability, assay pH, or off-target interactions. To reconcile

- Perform kinetic assays (e.g., surface plasmon resonance) to measure direct binding affinities.

- Use isotopic labeling (³H/¹⁴C) to track metabolic stability in different cell lines.

- Validate results with gene knockout models (e.g., CRISPR/Cas9) to confirm target specificity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or prodrug approaches (e.g., esterification of the carboxylic acid group) improve solubility. Pharmacokinetic optimization involves modifying the sulfonamido group with hydrophilic substituents (e.g., hydroxyl or amine groups) while retaining target affinity .

Q. How do structural modifications at the fluorobenzenesulfonamido moiety affect enzymatic inhibition?

- Methodological Answer : Systematic SAR studies can evaluate substitutions at the benzene ring (e.g., replacing fluorine with chlorine or methyl groups). Computational docking (e.g., AutoDock Vina) paired with free-energy perturbation calculations predicts binding modes. In vitro assays with purified enzymes (e.g., carbonic anhydrase II) validate inhibitory constants (Ki) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store lyophilized samples at –20°C under argon to avoid hydrolysis of the sulfonamido bond. In solution, use deuterated DMSO or ethanol (pH 4–6) to minimize racemization. Regularly monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Key Research Considerations

- Stereochemical Validation : Always confirm enantiomeric purity using chiral columns (e.g., Chiralpak IA) to avoid misinterpretation of bioactivity data .

- Fluorine-Specific Interactions : Utilize ¹⁹F-NMR to probe environmental changes in protein binding studies .

- Regulatory Compliance : Follow OSHA guidelines (29 CFR 1910.1020) for handling hazardous intermediates during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。